

Synthesis & Crystallization of 8-Bromocaffeine Derivatives

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Compound Focus: Caffeine, 8-bromo-

CAS No.: 10381-82-5

Cat. No.: S572041

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Here is a detailed experimental protocol for synthesizing a derivative of 8-bromocaffeine, which can serve as a reference for your own experimental design and troubleshooting [1].

Synthesis of 8-(4'-bromophenoxy) caffeine (BPC)

- Reaction Type:** Nucleophilic aromatic substitution (Ullmann Condensation Reaction) [1].
- Mechanism:** The reaction proceeds via a copper-catalyzed coupling between 8-bromocaffeine and a bromophenol [1].
- Key Precursor:** 8-bromocaffeine is first synthesized from caffeine, hydrobromic acid (40%), and hydrogen peroxide (30%) [1].

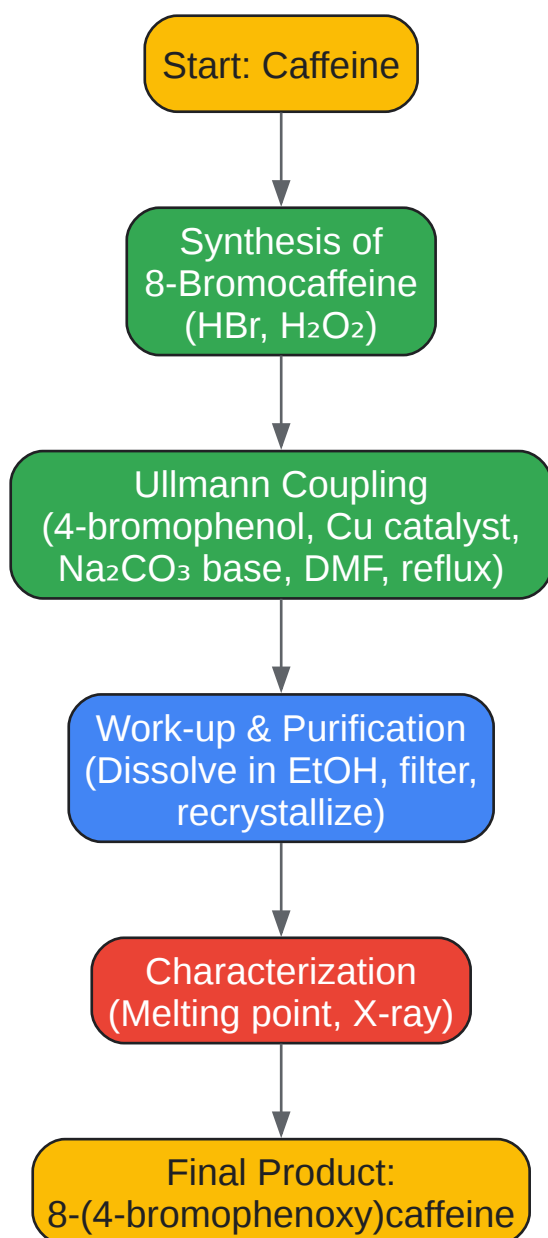
Parameter	Specification
Reactants	8-bromocaffeine (3 mmol), 4-bromophenol (2 mmol) [1]
Catalyst System	Copper powder (2 mmol), Pyridine (4 drops) [1]
Base	Sodium Carbonate (4 mmol) [1]
Solvent	Dimethylformamide (DMF, 15 mL) [1]
Reaction Conditions	Reflux for 6 hours [1]

Parameter	Specification
Work-up & Purification	Dissolution in ethanol, filtration to remove salts/catalyst, recrystallization from ethanol [1]
Yield	51% [1]
Melting Point	233-234 °C [1]

Crystallization for X-ray Analysis

- **Method:** Slow evaporation of an ethanol solution [1].
- **Crystal System:** Orthorhombic [1].
- **Space Group:** P2₁2₁2₁ [1].

The workflow below outlines the key stages from initial synthesis to final analysis.



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Frequently Asked Questions & Troubleshooting

Here are solutions to common problems you might encounter during synthesis.

| Question/Trouble | Possible Cause & Solution | | :--- | :--- | | **Low reaction yield** |

- **Cause:** Incomplete reaction or catalyst deactivation.

- **Solution:** Ensure anhydrous conditions in the reaction flask (use a CaCl₂ guard tube). Confirm copper catalyst is fresh and finely powdered to maximize surface area [1].

| | Product does not crystallize |

- **Cause:** Solution is not concentrated enough or too impure.
- **Solution:** Concentrate the ethanolic solution further and ensure thorough filtration before setting up for slow evaporation [1].

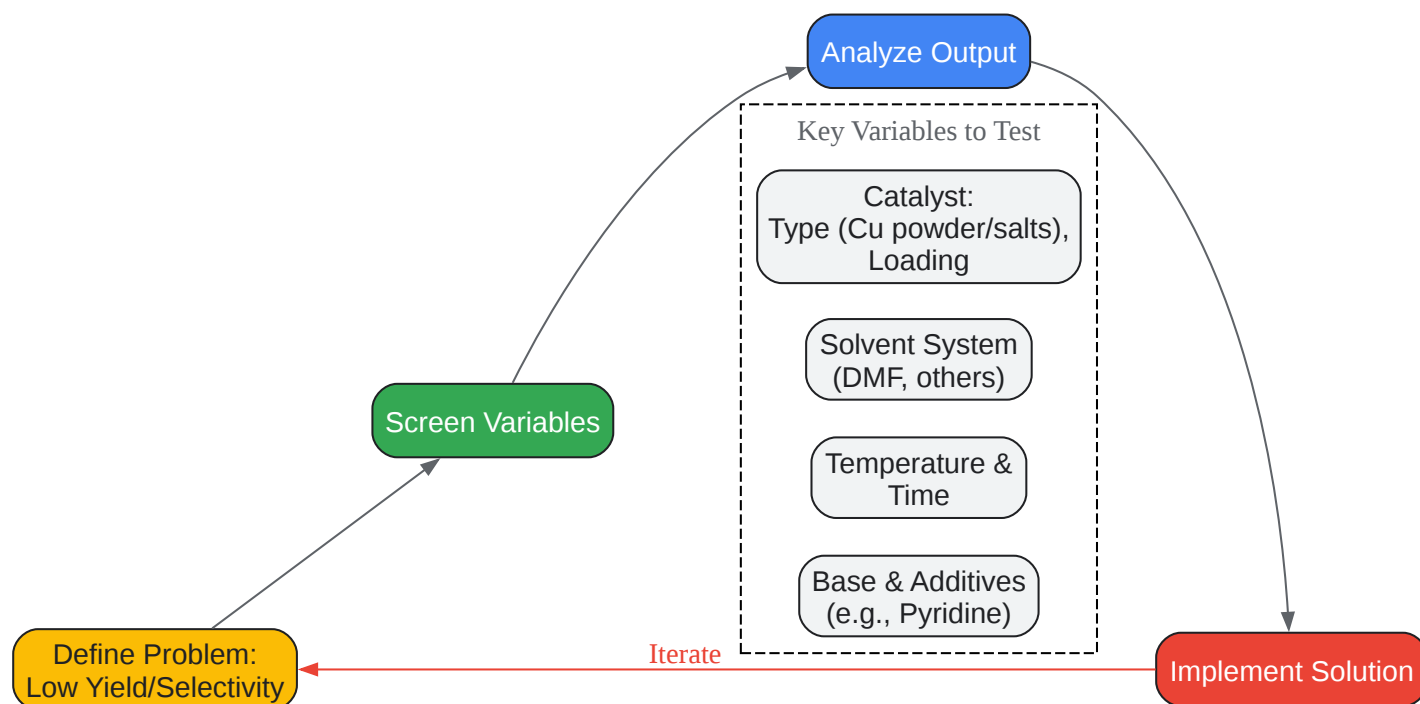
| | Unexpected melting point |

- **Cause:** Product is impure or a different polymorph.
- **Solution:** Repurify by repeated recrystallization. For X-ray quality crystals, slow evaporation is critical. The reported crystal structure has a dihedral angle of 58.18(9)° between the caffeine and phenoxy groups [1].

| | **Handling & Stability** | The crystal packing is stabilized by van der Waals forces and weak intramolecular hydrogen bonds (e.g., C12-H12A...O3). Store in a cool, dry place [1]. |

Experimental Workflow for Catalyst and Reaction Optimization

For systematic optimization, consider this workflow to diagnose and improve your reaction.



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Knowledge Gap and Further Research

A specific catalyst optimization guide for 8-bromocaffeine was not found in the search results. The provided protocol uses a classic stoichiometric copper reagent [1]. To find more modern methods, I suggest you:

- **Search for modern catalytic systems** in scientific databases. Look into "copper-catalyzed Ullmann-type coupling" and "ligand-assisted copper catalysis" which can offer improved yields and milder conditions.
- **Explore palladium-catalyzed pathways** (e.g., Buchwald-Hartwig amination for N-arylation) as potential alternative routes.

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References

1. Synthesis and X-ray crystal structure of - (4-bromophenoxy) caffeine [redalyc.org]

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